N-辛酰鞘氨醇 1-磷酸酯

描述

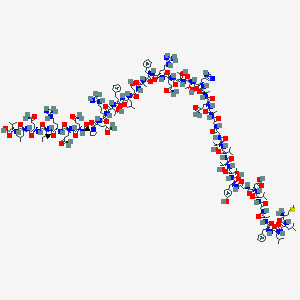

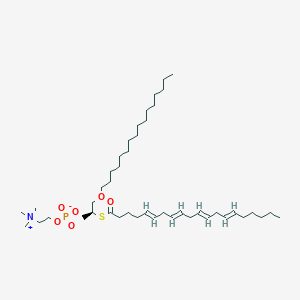

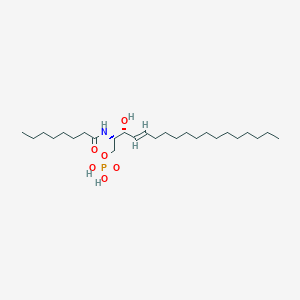

N-octanoylsphingosine 1-phosphate is an N-acylsphingosine 1-phosphate in which the N-acyl group is specified as octanoyl . It is functionally related to an octanoic acid . It is a conjugate acid of a N-octanoylsphingosine 1-phosphate (2-) .

Molecular Structure Analysis

The molecular formula of N-octanoylsphingosine 1-phosphate is C26H52NO6P . The IUPAC name is [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate . The molecular weight is 505.7 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-octanoylsphingosine 1-phosphate include a molecular weight of 505.7 g/mol, a computed XLogP3-AA of 7.4, and a hydrogen bond donor count of 4 .

科学研究应用

心血管代谢风险分层

CerP(d181/80): 已被鉴定为一种具有生物活性的脂质,在细胞凋亡和炎症等细胞功能中发挥着重要作用。在心血管代谢疾病的背景下,神经酰胺,包括CerP(d18:1/8:0),已被证明对不良心血管事件和 2 型糖尿病的发生具有独立的预测价值。 利用循环神经酰胺浓度建立的风险评分系统已被用于临床,作为动脉粥样硬化性心血管疾病的一级和二级预防的有效风险分层工具 .

细胞信号传导和通讯

作为一种鞘脂,CerP(d18:1/8:0) 是复杂的细胞信号系统的一部分,该系统控制着细胞对环境刺激的反应。 它参与鞘氨醇 1-磷酸受体的信号转导通路,这些通路对各种生理过程至关重要 .

作用机制

Target of Action

N-octanoylsphingosine 1-phosphate, also known as CerP(d18:1/8:0), primarily targets the Sphingosine-1-Phosphate Receptors (S1PRs) . These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in the immune system . The S1PRs are involved in immune trafficking and activation in both innate and adaptive immune systems .

Mode of Action

The compound interacts with its targets, the S1PRs, to modulate their activity . The S1PRs are activated by sphingosine 1-phosphate (SPP), a potent lipid mediator released upon cellular activation . The SPP receptors couple differentially to the Gq and Gi pathway .

Biochemical Pathways

The activation of S1PRs by N-octanoylsphingosine 1-phosphate can affect various biochemical pathways. For instance, the activation of these receptors can lead to the release of intracellular calcium transients .

Result of Action

The activation of S1PRs by N-octanoylsphingosine 1-phosphate can lead to various molecular and cellular effects. For instance, it can lead to the release of intracellular calcium transients .

未来方向

生化分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of N-octanoylsphingosine 1-phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-octanoylsphingosine 1-phosphate vary with different dosages in animal models

Metabolic Pathways

N-octanoylsphingosine 1-phosphate is involved in various metabolic pathways It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels

Transport and Distribution

N-octanoylsphingosine 1-phosphate is transported and distributed within cells and tissues It interacts with various transporters or binding proteins, and it can affect its localization or accumulation

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

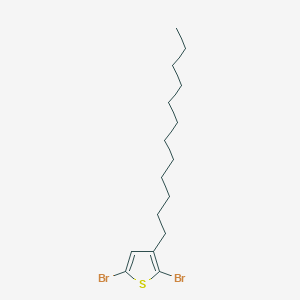

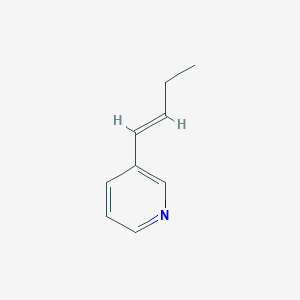

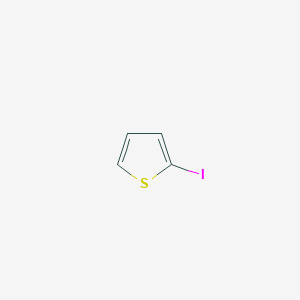

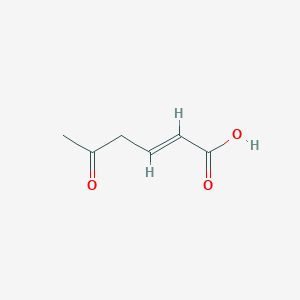

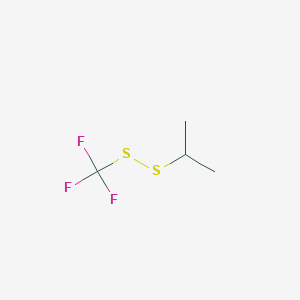

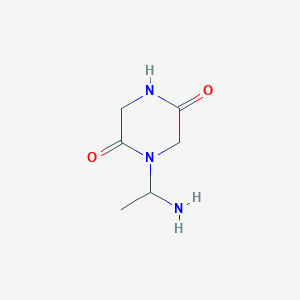

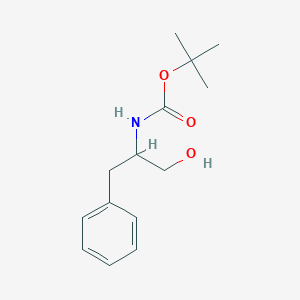

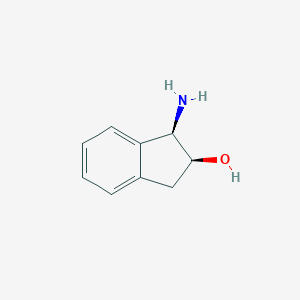

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-octanoylsphingosine 1-phosphate influence cell proliferation, and how does its activity compare to similar molecules?

A1: N-octanoylsphingosine 1-phosphate (C8-ceramide-1-phosphate) acts as a stimulator of DNA synthesis and cell division in Rat-1 fibroblasts at concentrations ranging from 1-10 μM. [] This effect is in contrast to its structural analogue, ceramide, which is known to induce cell death. While C8-ceramide-1-phosphate shares some structural similarities with phosphatidate and lysophosphatidate, its mechanism of action differs. Unlike these molecules, C8-ceramide-1-phosphate's stimulation of DNA synthesis was not associated with inhibition of adenylate cyclase activity, nor did it increase the activities of phospholipase D or mitogen-activated protein kinases (42- and 44 kDa isoforms). [] This suggests a unique pathway through which C8-ceramide-1-phosphate exerts its effects on cell proliferation.

Q2: How does the presence of ceramides affect the activity of N-octanoylsphingosine 1-phosphate?

A2: The stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis is counteracted by the presence of cell-permeable ceramides. [] Specifically, C2-ceramide was shown to stimulate the conversion of C8-ceramide-1-phosphate back to C8-ceramide, with minimal production of sphingosine or sphingosine-1-phosphate. [] This conversion likely plays a role in mitigating the stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis. This finding highlights a potential regulatory mechanism in the sphingolipid metabolic pathway, where the balance between ceramides and ceramide-1-phosphates influences cellular processes like proliferation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。